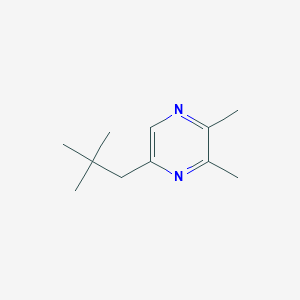
Bis(3,5,5-trimethylhexyl) hydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is known for its use as a stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a phosphite moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with 3,5,5-trimethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme can be represented as follows:
PCl3+3C9H20O→(C9H19O)2P(O)H+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alcohols and amines.
Major Products
Phosphates: Formed from oxidation reactions.
Phosphoric Acid and Alcohols: Resulting from hydrolysis.
Substituted Phosphites: From substitution reactions.
Scientific Research Applications
Bis(3,5,5-trimethylhexyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Widely used in the production of plastics, polymers, and other materials to enhance their stability and durability.
Mechanism of Action
The mechanism by which Bis(3,5,5-trimethylhexyl) hydrogen phosphite exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phosphite group can donate electrons to neutralize free radicals, thereby protecting the material from oxidative damage. This mechanism is particularly important in the stabilization of polymers and plastics, where oxidative degradation can lead to material failure.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5,5-trimethylhexyl) phosphate
- Bis(3,5,5-trimethylhexyl) phthalate
- Tris(3,5,5-trimethylhexyl) phosphite
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is unique due to its specific structure and the presence of the phosphite group, which imparts distinct stabilizing properties. Compared to similar compounds, it offers superior stabilization against oxidative degradation, making it highly effective in applications requiring long-term stability.
Properties
CAS No. |
5391-94-6 |
|---|---|
Molecular Formula |
C18H39O3P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
bis(3,5,5-trimethylhexyl) hydrogen phosphite |
InChI |
InChI=1S/C18H39O3P/c1-15(13-17(3,4)5)9-11-20-22(19)21-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 |
InChI Key |
MFIIGQHYZVHQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


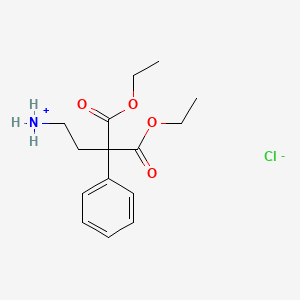
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
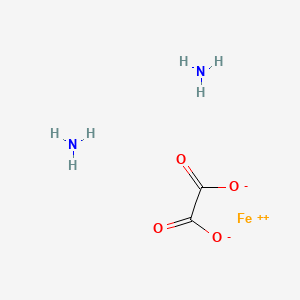
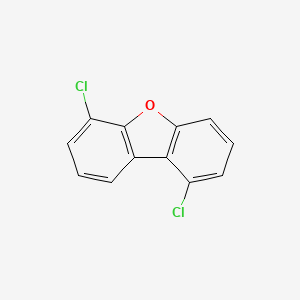

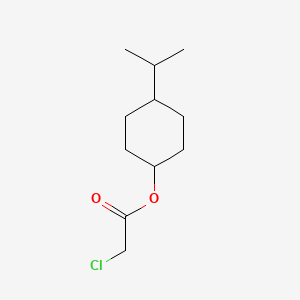

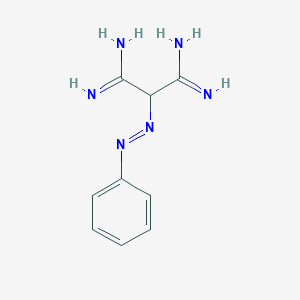

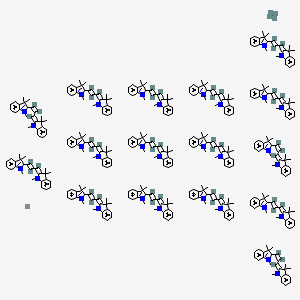
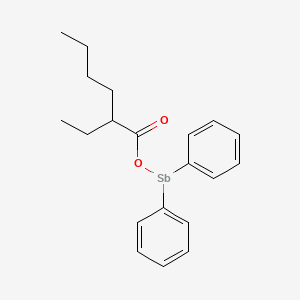
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)

